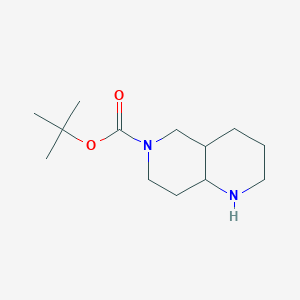

tert-butyl decahydro-1,6-naphthyridine-6-carboxylate

説明

tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate is a bicyclic compound featuring a fully saturated decahydro-1,6-naphthyridine core and a tert-butyl ester group. The tert-butyl group enhances steric protection, improving metabolic stability and influencing conformational rigidity compared to smaller esters like ethyl or methyl .

特性

CAS番号 |

616875-90-2 |

|---|---|

分子式 |

C13H24N2O2 |

分子量 |

240.34 g/mol |

IUPAC名 |

tert-butyl (4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |

InChIキー |

WHVRANRQYMSGMH-MNOVXSKESA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2 |

異性体SMILES |

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CCCN2 |

正規SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

準備方法

Cyclization of Pyridine Precursors

- Starting from 3-aminopyridine derivatives , condensation with suitable aldehydes or ketones can lead to intermediates that cyclize to form the decahydro-1,6-naphthyridine skeleton.

- For example, a mixture of an amino-substituted pyridine and a carbonyl compound (e.g., acetaldehyde or acetone derivatives) under acidic or basic catalysis can undergo cyclocondensation to yield bicyclic intermediates, which upon further reduction form decahydro derivatives.

- The tert-butyl ester group is typically introduced either by starting with a tert-butyl-protected carboxylic acid derivative or by esterification of the carboxylic acid function post-cyclization.

Reduction of Aromatic Naphthyridines

- Aromatic 1,6-naphthyridine derivatives bearing a carboxylate substituent can be hydrogenated under catalytic conditions (e.g., Pd/C or Raney Nickel catalysts) to yield the decahydro analogs.

- The ester group (tert-butyl) must be stable under hydrogenation conditions or introduced after reduction.

Use of Protected Carboxylate Esters

- The tert-butyl ester is often introduced using tert-butyl chloroformate or tert-butanol in the presence of coupling agents or acid catalysts.

- Protection of the carboxyl group as a tert-butyl ester facilitates purification and handling during multi-step syntheses.

Summary of Preparation Steps and Conditions

| Step | Reaction Type | Starting Material(s) | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Condensation/Cyclocondensation | Aminopyridine derivative + aldehyde/ketone | Acidic or basic catalysis, reflux | Bicyclic intermediate |

| 2 | Esterification/Protection | Carboxylic acid intermediate + tert-butyl reagent | Acid catalyst or coupling agents | tert-Butyl ester formation |

| 3 | Catalytic Hydrogenation | Aromatic naphthyridine ester | Pd/C or Raney Ni, H2, mild temp | Decahydro bicyclic ester |

| 4 | Purification | Crystallization or chromatography | Solvent systems depending on solubility | Pure tert-butyl decahydro-1,6-naphthyridine-6-carboxylate |

Research Findings and Notes

- The synthesis of 1,6-naphthyridine derivatives often parallels methodologies used for 1,5-naphthyridines, which have been extensively studied for their cyclization and functionalization reactions.

- The choice of solvent, temperature, and catalyst strongly influences the cyclization efficiency and stereochemical outcome.

- Protecting groups such as tert-butyl esters are favored for their stability and ease of removal if needed.

- Late-stage functionalization techniques, including halogenation and alkylation, have been reported for related naphthyridine systems, which may be adapted for derivatization of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate.

- The use of montmorillonite K10 as a catalyst in cyclization reactions has been documented for related naphthyridine syntheses, offering mild and efficient reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the ester group into alcohols.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

Substitution: Alkyl halides, amines, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted naphthyridine derivatives.

科学的研究の応用

Biological Applications

The biological significance of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate primarily stems from its potential pharmacological properties. Research has highlighted several key areas:

Antimicrobial Activity

Naphthyridine derivatives have been investigated for their ability to inhibit bacterial growth. Studies indicate that tert-butyl decahydro-1,6-naphthyridine-6-carboxylate exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, positioning it as a potential antibacterial agent .

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity against various viral pathogens. Its mechanism of action likely involves interference with viral replication processes .

Anticancer Activity

In vitro studies have shown that tert-butyl decahydro-1,6-naphthyridine-6-carboxylate can inhibit the proliferation of several cancer cell lines. The observed mechanism is linked to the induction of apoptosis via mitochondrial pathways .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity and potential applications of this compound:

- Antimicrobial Evaluation: A study assessed the antimicrobial properties of naphthyridine derivatives, including tert-butyl decahydro-1,6-naphthyridine-6-carboxylate. Results indicated significant inhibitory effects against various bacterial strains .

- Anticancer Activity: In vitro studies demonstrated that this compound could inhibit growth in multiple cancer cell lines through apoptosis induction .

- Molecular Docking Studies: Computational studies have been employed to predict binding affinities between this compound and key biological targets, revealing insights into its potential interactions at the molecular level .

作用機序

The mechanism of action of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

tert-Butyl 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

- Molecular Formula : C₁₃H₁₇N₃O₄.

- Key Features: Contains a nitro (-NO₂) substituent at position 3 and a partially unsaturated tetrahydro-1,6-naphthyridine ring.

- Comparison: The nitro group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions. The tetrahydro core (vs.

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

- Molecular Formula : C₁₁H₁₈N₂O₂S.

- Key Features : Features a thioamide (C=S) group at position 2 and an ethyl ester.

- Comparison : The thioamide group enhances hydrogen-bonding capacity and metal coordination compared to the tert-butyl ester. Crystallographic analysis reveals two independent conformers per asymmetric unit (Z′ = 2), indicating conformational flexibility absent in the tert-butyl analog .

tert-Butyl 3-Cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate

- CAS : 1190440-61-7.

- Key Features: Includes a cyano (-CN) group and a ketone at position 2.

- The ketone introduces a reactive site for further functionalization, unlike the parent compound .

Physicochemical Properties

生物活性

Tert-butyl decahydro-1,6-naphthyridine-6-carboxylate is a heterocyclic compound belonging to the naphthyridine class. Its unique structure, featuring a tert-butyl group and a decahydro-1,6-naphthyridine core, positions it as a significant candidate in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that tert-butyl decahydro-1,6-naphthyridine-6-carboxylate exhibits several promising pharmacological properties:

- Antimicrobial Activity : Naphthyridine derivatives have been explored for their ability to inhibit bacterial growth and combat infections.

- Antiviral Properties : Studies suggest potential efficacy against various viral pathogens.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

The presence of the tert-butyl ester group is believed to enhance bioavailability and stability, making it a valuable candidate for drug development targeting specific biological pathways .

The mechanism of action for tert-butyl decahydro-1,6-naphthyridine-6-carboxylate involves interactions with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways by inhibiting or activating these targets, resulting in various therapeutic effects. Notably, the compound may influence signaling pathways related to cell growth and apoptosis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of naphthyridine derivatives, including tert-butyl decahydro-1,6-naphthyridine-6-carboxylate. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Docking Studies : Molecular docking simulations have been employed to predict binding affinities between tert-butyl decahydro-1,6-naphthyridine-6-carboxylate and key biological targets. These studies help elucidate the compound's potential interactions at the molecular level .

Comparison with Similar Compounds

To understand the uniqueness of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Decahydro-1,6-naphthyridine | Lacks tert-butyl ester group | Limited bioactivity |

| Tert-butyl 1,6-naphthyridine | Contains similar ester but different core | Moderate activity |

| Tert-butyl decahydro-2,6-naphthyridine | Different structural positioning | Varies significantly in activity |

The combination of both the decahydro core and the tert-butyl ester group in tert-butyl decahydro-1,6-naphthyridine-6-carboxylate enhances its versatility in various applications compared to its analogs .

Q & A

Q. What are the standard synthetic routes for tert-butyl decahydro-1,6-naphthyridine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of precursors (e.g., 2-aminopyridine derivatives) followed by esterification. Key steps include:

- Cyclization : Using acidic or basic conditions to form the naphthyridine core.

- Esterification : Reacting the intermediate with tert-butyl alcohol under catalysis (e.g., sulfuric acid) . Optimization requires adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane or methanol), and reaction time. Microwave-assisted synthesis can enhance efficiency (e.g., 67% yield in 30 minutes) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) .

- LCMS/HPLC : Validates molecular weight (e.g., m/z 269 for chloro-substituted derivatives) and purity .

- X-ray Crystallography (SHELX) : Resolves stereochemistry and hydrogen-bonding patterns in crystal structures .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., nucleophilic substitution at the 3-position) be experimentally validated?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during chlorination or oxidation .

- Computational Modeling : DFT calculations predict transition states and regioselectivity in substitution reactions .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

- Multi-software Validation : Cross-check SHELX-refined structures with programs like OLEX2 or PHENIX to identify systematic errors .

- Hydrogen Bond Analysis : Apply graph-set notation (e.g., Etter’s rules) to assess packing motifs and validate intermolecular interactions .

Q. What methodologies are used to evaluate the compound’s pharmacological potential (e.g., enzyme inhibition)?

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., nitro- or amino-substituted derivatives) to correlate substituent effects with bioactivity .

Q. How can regioselectivity be controlled during functionalization (e.g., introducing amino or nitro groups)?

- Directing Groups : Use transient protecting groups (e.g., Boc) to steer electrophilic attack to specific positions .

- Microwave-assisted Reactions : Enhance selectivity by reducing side reactions (e.g., over-oxidation) through rapid heating .

Q. What are best practices for handling and storing sensitive intermediates (e.g., nitro derivatives)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。